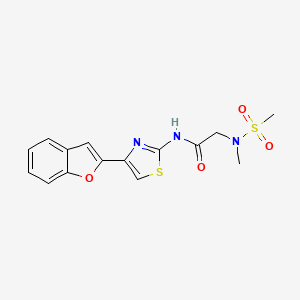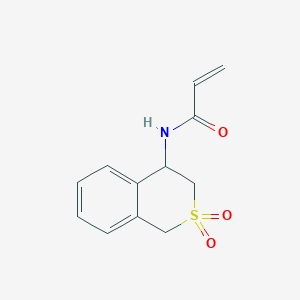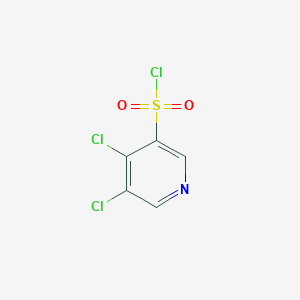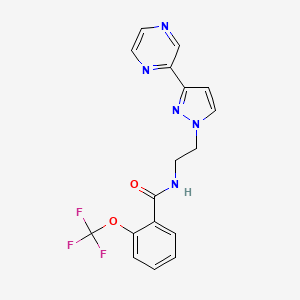![molecular formula C15H12N2OS B2572099 2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine CAS No. 848904-85-8](/img/structure/B2572099.png)
2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with 2-bromo-1-(2-methoxyphenyl)ethanone in the presence of thiourea. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
化学反应分析
Types of Reactions
2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
科学研究应用
2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
作用机制
The mechanism of action of 2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
2-[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds also feature a methoxyphenyl group and have been studied for their potential as alpha1-adrenergic receptor antagonists.
Thiazole Derivatives: Compounds such as 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles have been investigated for their antifungal and antibacterial activities.
Uniqueness
2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine is unique due to its specific combination of a thiazole ring, pyridine ring, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
属性
IUPAC Name |
4-(2-methoxyphenyl)-2-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-18-14-8-3-2-6-11(14)13-10-19-15(17-13)12-7-4-5-9-16-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFSUDBDPLJVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B2572017.png)
![2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2572018.png)
![3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2572020.png)





![2-(furan-2-yl)-5-[(furan-2-yl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2572033.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2572034.png)
![(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2572035.png)

![methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2572038.png)
![(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2572039.png)
